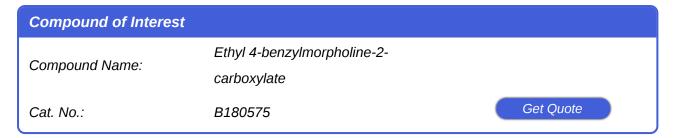


Technical Guide: Ethyl 4-benzylmorpholine-2-carboxylate (CAS: 135072-32-1)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-benzylmorpholine-2-carboxylate is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of **Ethyl 4-benzylmorpholine-2-carboxylate**, including its chemical properties, a detailed synthesis protocol, its potential biological activity as a dual serotonin and norepinephrine reuptake inhibitor, and experimental methods for its evaluation.

Chemical and Physical Properties

The known quantitative data for **Ethyl 4-benzylmorpholine-2-carboxylate** is summarized in the table below. It is important to note that some of these properties are predicted and should be confirmed experimentally.



Property	Value	Source
CAS Number	135072-32-1	Chemical Supplier Catalogs
Molecular Formula	C14H19NO3	Chemical Supplier Catalogs
Molecular Weight	249.31 g/mol	Chemical Supplier Catalogs
Purity	≥95% - 98%	Chemical Supplier Catalogs
Boiling Point (Predicted)	330.3 ± 37.0 °C	Chemical Supplier Catalogs
Density (Predicted)	1.128 g/cm ³	Chemical Supplier Catalogs
pKa (Predicted)	5.70 ± 0.10	Chemical Supplier Catalogs

Synthesis

While a specific literature procedure for the direct synthesis of **Ethyl 4-benzylmorpholine-2-carboxylate** is not readily available, a highly analogous synthesis for the corresponding n-butyl ester has been reported and serves as a reliable template. The synthesis of the target compound can be logically approached via a two-step process: first, the synthesis of the precursor, 4-benzylmorpholine-2-carboxylic acid, followed by its esterification.

Synthesis of 4-benzylmorpholine-2-carboxylic Acid Hydrochloride

The precursor acid can be synthesized through the cyclization of N-benzylethanolamine with glyoxylic acid.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzylethanolamine in a suitable solvent such as tetrahydrofuran (THF).
- Addition of Glyoxylic Acid: To the stirred solution, add an equimolar amount of glyoxylic acid.
- Cyclization: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by a suitable technique like Thin Layer Chromatography



(TLC).

- Work-up and Salt Formation: After cooling to room temperature, concentrate the mixture
 under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent and
 treat with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to
 precipitate the hydrochloride salt.
- Isolation and Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-benzylmorpholine-2-carboxylic acid hydrochloride.

Esterification to Ethyl 4-benzylmorpholine-2-carboxylate

The carboxylic acid can be converted to its ethyl ester via standard esterification methods, such as the Steglich esterification, which is effective for sensitive substrates.

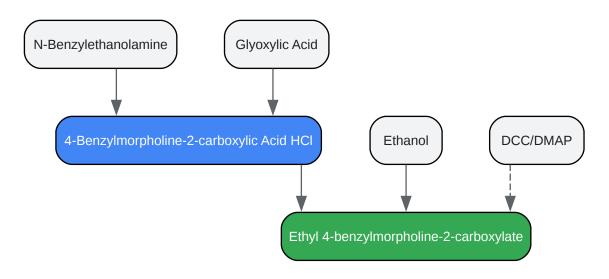
Experimental Protocol:

- Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 4benzylmorpholine-2-carboxylic acid hydrochloride in a dry, aprotic solvent like dichloromethane (DCM).
- Neutralization: Add a suitable base, such as triethylamine, to neutralize the hydrochloride salt and liberate the free carboxylic acid.
- Esterification: To the resulting mixture, add an excess of ethanol (as the alcohol source), a
 coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine
 (DMAP).
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash
 the filtrate sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium
 bicarbonate solution, and brine.



• Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Ethyl 4-benzylmorpholine-2-carboxylate**.

Logical Synthesis Workflow:



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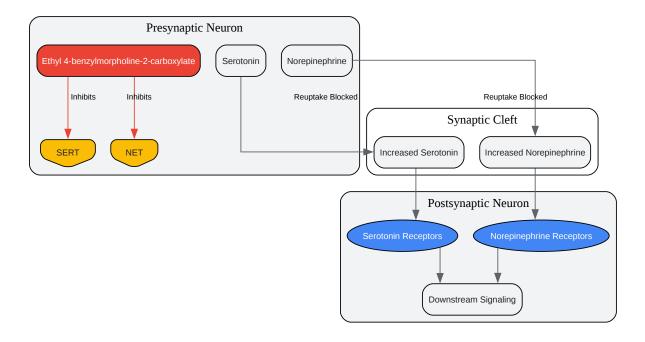
Caption: Synthesis of Ethyl 4-benzylmorpholine-2-carboxylate.

Potential Biological Activity and Signaling Pathway

Based on studies of closely related morpholine derivatives, **Ethyl 4-benzylmorpholine-2-carboxylate** is predicted to function as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] These transporters are responsible for the reuptake of the neurotransmitters serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic and noradrenergic neurotransmission. This mechanism of action is characteristic of a class of antidepressants known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Proposed Signaling Pathway:





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Caption: Proposed mechanism of action as a dual reuptake inhibitor.

Experimental Evaluation of Biological Activity

To confirm the predicted activity of **Ethyl 4-benzylmorpholine-2-carboxylate** as a dual serotonin and norepinephrine reuptake inhibitor, in vitro neurotransmitter uptake assays can be performed.

In Vitro Serotonin and Norepinephrine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin and norepinephrine into cells expressing the respective transporters.



Experimental Protocol:

- Cell Culture: Maintain human embryonic kidney (HEK-293) cells stably transfected with either the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET) in appropriate culture conditions.
- Assay Preparation: Plate the cells in a 96-well format and allow them to adhere overnight.
- Compound Preparation: Prepare a series of dilutions of Ethyl 4-benzylmorpholine-2carboxylate in a suitable assay buffer.
- Uptake Inhibition:
 - Wash the cells with assay buffer.
 - Pre-incubate the cells with the various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET) for a defined period (e.g., 15-30 minutes) at 37°C.
 - Initiate the uptake reaction by adding a mixture of [3H]serotonin or [3H]norepinephrine to the wells.
- Termination of Uptake: After a short incubation period (e.g., 10-15 minutes), terminate the
 uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular
 radioligand.
- Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.
 - Subtract the non-specific uptake from all measurements to obtain the specific uptake.
 - Calculate the percentage inhibition of uptake for each concentration of Ethyl 4benzylmorpholine-2-carboxylate.



 Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

Experimental Workflow Diagram:



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Caption: Workflow for in vitro reuptake inhibition assay.

Conclusion

Ethyl 4-benzylmorpholine-2-carboxylate is a molecule of significant interest for researchers in drug discovery, particularly in the area of neuroscience. Its structural similarity to known dual serotonin and norepinephrine reuptake inhibitors suggests its potential as a novel therapeutic agent for conditions such as depression and anxiety. The synthetic route is accessible through established chemical transformations, and its biological activity can be robustly characterized using standard in vitro assays. Further investigation into the pharmacology and structure-activity relationships of this and related compounds is warranted to fully elucidate their therapeutic potential.

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References

• 1. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]







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